REACTION_SMILES
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[CH2:23]([O:24][CH2:25][CH3:26])[CH3:27].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[CH3:16][Si:17]([CH:18]=[N+:19]=[N-:20])([CH3:21])[CH3:22].[CH3:28][OH:29].[OH:1][CH2:2][CH2:3][C:4]([C:5](=[O:6])[OH:7])([CH3:8])[CH3:9]>>[OH:1][CH2:2][CH2:3][C:4]([C:5]([O:6][CH3:10])=[O:7])([CH3:8])[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CCO)C(=O)O
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(C)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |